molecular formula C14H18N2OS B11984469 2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide

2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide

Cat. No.: B11984469
M. Wt: 262.37 g/mol
InChI Key: YNFSPVPZLOTUSU-UHFFFAOYSA-N
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Description

2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide is a compound that features a benzamide core with a piperidine ring and a thioamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide typically involves the reaction of 2-methylbenzoic acid with piperidine and a thiocarbonyl reagent. One common method involves the use of potassium thiocyanate and ortho-toluylchloride under controlled conditions . The reaction is carried out in a suitable solvent, often under reflux, to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are finely tuned in industrial settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide involves its interaction with specific molecular targets. The piperidine ring and thioamide group are crucial for its binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed biological effects. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Known for its anticancer properties.

    N-(2,5-xylyl)carbamoylpiperidine: Studied for its antimicrobial activity.

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Investigated for anti-inflammatory properties

Uniqueness

2-methyl-N-(piperidin-1-ylcarbonothioyl)benzamide stands out due to its unique combination of a benzamide core with a piperidine ring and a thioamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H18N2OS

Molecular Weight

262.37 g/mol

IUPAC Name

2-methyl-N-(piperidine-1-carbothioyl)benzamide

InChI

InChI=1S/C14H18N2OS/c1-11-7-3-4-8-12(11)13(17)15-14(18)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17,18)

InChI Key

YNFSPVPZLOTUSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)N2CCCCC2

Origin of Product

United States

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